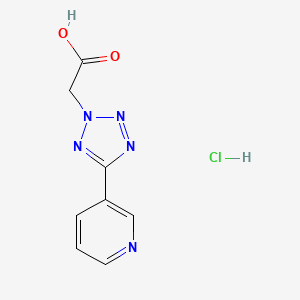
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride
Vue d'ensemble
Description
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClN5O2 and its molecular weight is 241.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties, based on various research findings.
1. Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study highlighted that compounds with tetrazole moieties often demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Activity Type | Effective Against | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| (5-Nitrotetrazoles) | Antifungal | Candida albicans |
2. Anticancer Activity
The anticancer potential of tetrazole derivatives has gained attention in recent years. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa and HepG2 cells by disrupting tubulin polymerization, which is crucial for cell division .
Case Study:
In a study evaluating the cytotoxic effects of various tetrazole derivatives, the compound demonstrated an IC50 value in the low micromolar range against cancer cells, indicating potent anticancer activity .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound | HeLa | 12.07 | Tubulin polymerization inhibition | |
| Other Tetrazole Derivatives | HepG2 | 10.5 | Apoptosis induction |
3. Anti-inflammatory Activity
Research indicates that compounds containing tetrazole rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. The compound has shown promise in reducing inflammation in animal models by modulating signaling pathways associated with inflammatory responses .
Propriétés
IUPAC Name |
2-(5-pyridin-3-yltetrazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMTOXBBQNMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















